ETHYL (2E)-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate. This intermediate is then reacted with 5-(4-morpholinyl)-2-furylmethylene and other reagents under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (2E)-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **Ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- **Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H29N3O7S |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
ethyl (2E)-5-(2,4-dimethoxyphenyl)-7-methyl-2-[(5-morpholin-4-ylfuran-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H29N3O7S/c1-5-36-26(32)23-16(2)28-27-30(24(23)19-8-6-17(33-3)14-20(19)34-4)25(31)21(38-27)15-18-7-9-22(37-18)29-10-12-35-13-11-29/h6-9,14-15,24H,5,10-13H2,1-4H3/b21-15+ |
InChI Key |
KRJPQFMYVYQMBR-RCCKNPSSSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)/C(=C\C4=CC=C(O4)N5CCOCC5)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(O4)N5CCOCC5)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(O4)N5CCOCC5)S2)C |
Origin of Product |
United States |
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